molecular formula C18H24N2O3Si B3163596 4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid CAS No. 885266-76-2

4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid

Cat. No.: B3163596
CAS No.: 885266-76-2
M. Wt: 344.5 g/mol
InChI Key: BJLCPARABALTIE-UHFFFAOYSA-N
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Description

This indole derivative is characterized by three key substituents:

  • 4-(tert-Butyldimethylsilanyloxy): A bulky siloxane protecting group that enhances lipophilicity and stabilizes the hydroxyl group against oxidation or undesired reactions .
  • 1-(2-cyanoethyl): A polar substituent that may act as a precursor for further functionalization (e.g., hydrolysis to a carboxylic acid or elimination to acrylonitrile) .
  • 6-carboxylic acid: A reactive moiety enabling conjugation, salt formation, or participation in peptide coupling reactions .

The compound is primarily used as an intermediate in organic synthesis and drug development, where its substituents provide tailored reactivity and stability.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-1-(2-cyanoethyl)indole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3Si/c1-18(2,3)24(4,5)23-16-12-13(17(21)22)11-15-14(16)7-10-20(15)9-6-8-19/h7,10-12H,6,9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLCPARABALTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CN2CCC#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid is a synthetic compound belonging to the indole family, characterized by its complex structure and diverse biological activities. This compound is notable for its applications in pharmaceutical development, organic synthesis, and biochemical research.

  • Molecular Formula : C18H24N2O3Si
  • Molecular Weight : 344.48 g/mol
  • CAS Number : 885266-76-2

The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it suitable for various chemical reactions and applications in research.

Research indicates that compounds in the indole family often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological mechanisms of 4-(tert-butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid are still under investigation, but preliminary studies suggest:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be crucial for drug development targeting metabolic disorders.
  • Cellular Interaction : It has been shown to interact with various cellular receptors, potentially influencing signal transduction pathways relevant to cancer and neurological diseases.

Case Studies and Research Findings

  • Pharmaceutical Development :
    • A study highlighted the use of this compound as an intermediate in synthesizing drugs aimed at treating neurological disorders. Its ability to enhance bioavailability and target specific pathways makes it a valuable candidate in drug formulation .
  • Organic Synthesis Applications :
    • Researchers have utilized this compound as a versatile building block in organic synthesis. Its functional groups allow for the creation of complex molecular structures efficiently, aiding in the development of new materials and pharmaceuticals .
  • Biochemical Assays :
    • In biochemical research, this compound has been employed to study enzyme interactions and metabolic pathways. It provides insights into cellular functions and could lead to advancements in understanding disease mechanisms .

Comparative Biological Activity Table

Activity TypeDescriptionReference
AnticancerPotential inhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with metabolic enzymes
NeuroprotectiveDevelopment of drugs targeting neurological disorders

Pharmaceutical Applications

The compound is primarily utilized in the development of pharmaceuticals targeting neurological conditions. Its unique structure allows for modifications that enhance therapeutic efficacy.

Material Science

In material science, it contributes to developing advanced materials with improved properties, such as coatings and polymers that exhibit enhanced durability and functionality.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in formulating effective herbicides and pesticides that improve crop yield without compromising environmental safety .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between the target compound and analogous indole-carboxylic acids:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Applications
4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid 4-TBDMS-O-, 1-(2-cyanoethyl), 6-COOH ~363.5 g/mol* Siloxane, nitrile, carboxylic acid Drug intermediates, protective group strategies
1-(2-Cyanoethyl)-1H-indole-6-carboxylic acid 1-(2-cyanoethyl), 6-COOH ~230.2 g/mol Nitrile, carboxylic acid Intermediate for further modifications
4-(Ethoxycarbonyl)-1H-indole-6-carboxylic acid 4-COOEt, 6-COOH 233.2 g/mol Ester, carboxylic acid Pharmaceutical intermediates
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid 1-Boc, 6-COOH 261.3 g/mol Boc-protected amine, carboxylic acid Peptide synthesis

*Calculated based on formula C₁₈H₂₅N₂O₃Si.

Reactivity and Stability

  • Siloxane Protection : The TBDMS group in the target compound offers superior stability under basic conditions compared to esters (e.g., 4-ethoxycarbonyl) or Boc groups, which require acidic conditions for removal .
  • Carboxylic Acid : Common to all compared compounds, this group facilitates salt formation or conjugation, though steric hindrance from the TBDMS group in the target compound may slow reactions at the 6-position .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid, and what intermediates are critical?

  • Methodology : Synthesis typically begins with functionalizing the indole core. The tert-butyldimethylsilanyl (TBS) group is introduced via silylation of a hydroxylated indole intermediate under anhydrous conditions (e.g., using TBS-Cl and imidazole in DMF). The 2-cyanoethyl group is appended via alkylation, often employing acrylonitrile in the presence of a base like NaH. Carboxylic acid formation at the 6-position may involve hydrolysis of a methyl ester precursor using LiOH or KOH .
  • Key Intermediates :

  • 6-Methoxy-1H-indole-3-carboxylic acid (precursor for TBS protection) .
  • 3-Formyl-1H-indole-2-carboxylate derivatives (for cyanoethylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its regiochemistry?

  • Methodology :

  • NMR : 1^1H NMR confirms the TBS group (singlet at ~0.1–0.3 ppm for Si(CH3_3)2_2) and cyanoethyl chain (triplet for CH2_2-CN at ~2.5–3.0 ppm). 13^{13}C NMR identifies the carboxylic acid carbonyl (~170 ppm) and nitrile carbon (~120 ppm) .
  • IR : Strong absorption at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (carboxylic acid C=O) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]+^+ and fragmentation patterns consistent with TBS and cyanoethyl groups .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structure determination, particularly regarding the TBS group’s conformation?

  • Methodology : Use the SHELX suite (e.g., SHELXL) for refinement. Discrepancies in electron density maps near the TBS group may arise from rotational disorder. Strategies include:

  • Applying restraints to Si-O bond lengths and angles based on prior TBS-containing structures.
  • Testing multiple occupancy models for silanyloxy conformers.
  • Cross-validating with DFT-optimized geometries .
    • Data Analysis : Compare R-factors and residual density peaks across refinement models. Prioritize solutions with chemically plausible torsion angles .

Q. What strategies optimize reaction yields for this compound, considering steric hindrance from the TBS group?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of bulky intermediates.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
  • Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions during silylation .
    • Table : Reaction Optimization Parameters
StepConditionYield ImprovementReference
SilylationTBS-Cl, imidazole, DMF, 0°C85% → 92%
CyanoethylationAcrylonitrile, NaH, THF70% → 88%

Q. How can green chemistry principles enhance the sustainability of synthesizing this compound?

  • Methodology :

  • Solvent Replacement : Substitute acetic acid (traditional) with biodegradable eutectic solvents (e.g., choline chloride-urea mixtures) for reflux steps .
  • Atom Economy : Optimize stoichiometry to reduce excess reagents (e.g., use 1.1 equiv. of 3-formylindole instead of 2.0 equiv.) .
  • Waste Minimization : Employ catalytic methods (e.g., ZnCl2_2 for nitrile formation) to avoid toxic byproducts .

Data Contradiction Analysis

  • Example : Discrepancies in reported reflux times for indole carboxylation (3–5 h in vs. 2.5–3 h in ).
    • Resolution : Conduct kinetic studies under controlled conditions (e.g., monitor reaction progress via TLC or in situ IR). Longer times may be required for sterically hindered substrates due to slower intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(tert-Butyldimethylsilanyloxy)-1-(2-cyanoethyl)-1H-indole-6-carboxylic acid

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